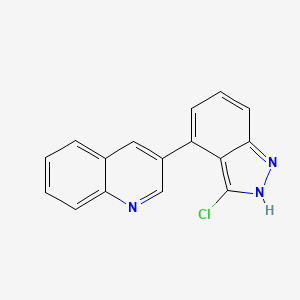
3-(3-chloro-1H-indazol-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-1H-indazol-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. The presence of the indazole moiety in this compound adds to its chemical complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: . One common method involves the reaction of 3-chloro-1H-indazole with a suitable quinoline derivative under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions: 3-(3-Chloro-1H-indazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Various quinoline and indazole derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with different electronic properties.
Substitution Products: Derivatives with different substituents on the quinoline or indazole rings.
科学的研究の応用
3-(3-Chloro-1H-indazol-4-yl)quinoline has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(3-Chloro-1H-indazol-4-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
3-(3-Chloro-1H-indazol-4-yl)quinoline is unique due to its specific structural features. Similar compounds include other quinoline and indazole derivatives, such as:
Quinoline derivatives: 4-chloroquinoline, 8-hydroxyquinoline
Indazole derivatives: 1H-indazole, 3-chloro-1H-indazole
These compounds share structural similarities but differ in their functional groups and potential biological activities. The unique combination of quinoline and indazole in this compound contributes to its distinct properties and applications.
特性
分子式 |
C16H10ClN3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
3-(3-chloro-2H-indazol-4-yl)quinoline |
InChI |
InChI=1S/C16H10ClN3/c17-16-15-12(5-3-7-14(15)19-20-16)11-8-10-4-1-2-6-13(10)18-9-11/h1-9H,(H,19,20) |
InChIキー |
MOXFMDJKWPWEES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC4=NNC(=C43)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















